n-Benzylnaltrindole

Description

n-Benzylnaltrindole hydrochloride (CAS: 1206487-81-1) is a potent and δ-selective opioid receptor (DOR) antagonist widely used in pharmacological research to study pain modulation, addiction, and opioid receptor signaling pathways. It is structurally derived from naltrindole, with a benzyl substitution enhancing its selectivity for the δ-opioid receptor over μ- or κ-opioid receptors . Available through suppliers like Santa Cruz Biotechnology and Tocris, it is commonly utilized in in vitro and in vivo studies to block DOR activity (e.g., in neuronal cultures or animal models of analgesia) .

Properties

Molecular Formula |

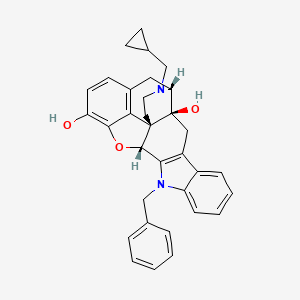

C33H32N2O3 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C33H32N2O3/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2/t27-,31+,32+,33-/m1/s1 |

InChI Key |

PSPANKCQVWSVHM-OUDZLNJNSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9 |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9 |

Synonyms |

N-(benzyl)naltrindole N-benzylnaltrindole N-BNTI |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Benzylnaltrindole involves several steps, starting with the preparation of the core structure, followed by the introduction of the benzyl group. The synthetic route typically involves:

Step 1: Formation of the core structure through cyclization reactions.

Step 2: Introduction of the benzyl group via benzylation reactions.

Step 3: Purification and crystallization to obtain the final product.

Chemical Reactions Analysis

N-Benzylnaltrindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzylnaltrindole has several scientific research applications:

Chemistry: Used as a tool to study the δ-opioid receptor function and its interactions with other compounds.

Biology: Helps in understanding the biological pathways involving δ-opioid receptors.

Medicine: Potential applications in developing treatments for conditions related to opioid receptors.

Industry: Used in the development of new pharmacological agents and in research related to pain management.

Mechanism of Action

N-Benzylnaltrindole exerts its effects by selectively binding to δ-opioid receptors, blocking their activity. This antagonistic action prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways . The molecular targets include δ-opioid receptors, and the pathways involved are primarily related to pain modulation and other physiological processes regulated by these receptors .

Comparison with Similar Compounds

Pharmacological Profile and Receptor Selectivity

Key Observations :

- This compound is distinguished by its δ-opioid receptor antagonism, making it critical for isolating DOR-specific effects in complex systems. In contrast, SB 612111 targets the NOP receptor, which is involved in stress and anxiety responses, highlighting divergent research applications .

- Met-Enkephalin, an endogenous opioid peptide, activates μ- and δ-receptors, serving as a functional counterpart to synthetic antagonists like this compound .

Structural and Commercial Comparison

Key Observations :

- This compound is competitively priced for small-scale studies, whereas SB 612111 is more costly per milligram, reflecting its niche application in NOP receptor research.

- Availability through global suppliers like Tocris (product codes 0754/10 and 0754/50) ensures accessibility for researchers .

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.